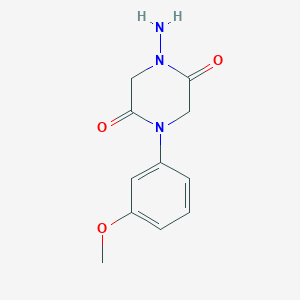![molecular formula C18H12N2O3S B292010 N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea](/img/structure/B292010.png)
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea, also known as OTUC002, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea works by binding to the catalytic domain of USP7 and inhibiting its activity. This leads to the accumulation of ubiquitinated proteins and subsequent activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has been shown to selectively target USP7, with minimal off-target effects on other deubiquitinases. In addition to its anticancer properties, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has also been studied for its potential applications in neurodegenerative diseases, as USP7 has been implicated in the regulation of protein aggregates associated with these diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea in lab experiments is its selectivity for USP7, which allows for more specific targeting of the enzyme compared to other deubiquitinase inhibitors. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential therapeutic applications in living organisms.
Future Directions
Future research directions for N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea include further studies on its in vivo efficacy and toxicity, as well as its potential applications in combination with other cancer therapies. Additionally, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea could be studied for its potential applications in other diseases where USP7 has been implicated, such as neurodegenerative diseases.
Synthesis Methods
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea is synthesized through a multistep process that involves the condensation of 2-aminothiophenol with 3-bromo-4-chlorocoumarin followed by the reaction with N-phenylisocyanate. The final product is purified through column chromatography to obtain pure N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea.
Scientific Research Applications
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has been studied for its potential applications in cancer research, specifically in targeting the deubiquitinase enzyme USP7. USP7 plays a critical role in regulating the stability of various proteins involved in cancer development and progression. Inhibition of USP7 by N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, making it a promising candidate for cancer therapy.
properties
Molecular Formula |
C18H12N2O3S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(4-oxothieno[3,4-c]chromen-3-yl)-3-phenylurea |
InChI |
InChI=1S/C18H12N2O3S/c21-17-15-13(12-8-4-5-9-14(12)23-17)10-24-16(15)20-18(22)19-11-6-2-1-3-7-11/h1-10H,(H2,19,20,22) |
InChI Key |
AYQIKVZPZNRPOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)



![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)
![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)
![[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone](/img/structure/B291940.png)
![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)
![Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291949.png)